

applications of I2959 in tissue engineering

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: I2959

Cat. No.: B025239

[Get Quote](#)

An In-Depth Technical Guide to the Applications of **I2959** in Tissue Engineering

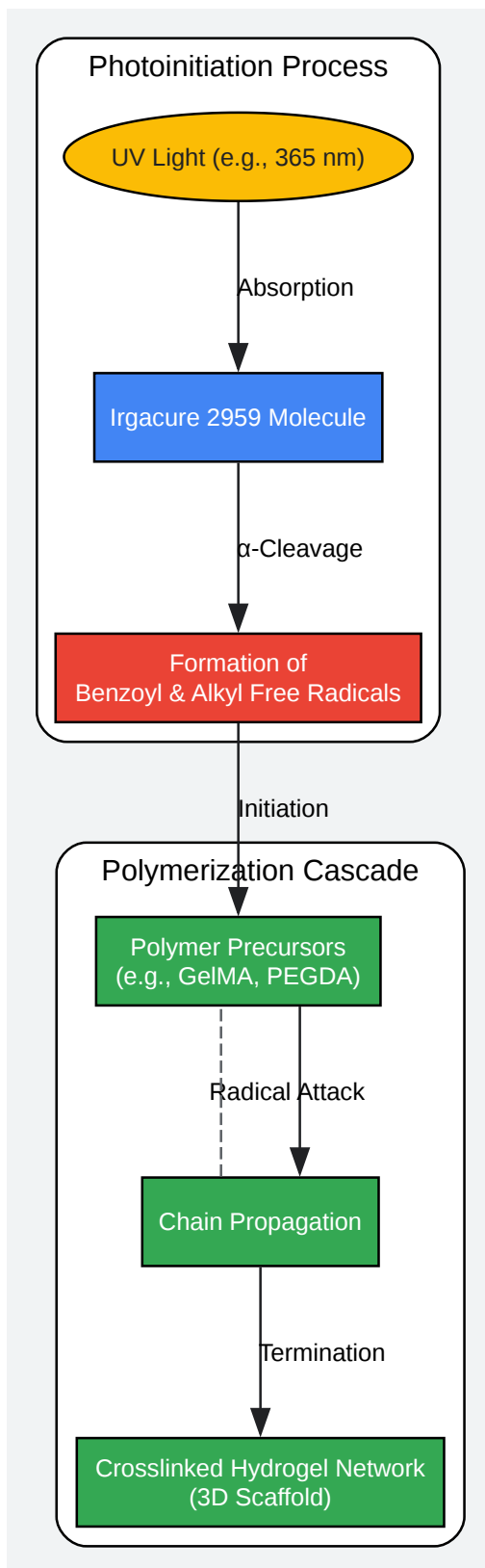
Introduction

Irgacure 2959 (**I2959**), chemically known as 2-hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone, is a highly efficient and widely used radical photoinitiator in the field of tissue engineering. Its primary function is to initiate polymerization reactions upon exposure to ultraviolet (UV) light, enabling the rapid crosslinking of photosensitive polymers to form hydrogels. These hydrogels serve as crucial three-dimensional (3D) scaffolds that mimic the native extracellular matrix, providing structural support for cell growth, differentiation, and tissue formation.[1][2] **I2959** is particularly favored for biomedical applications due to its relatively good cytocompatibility at low concentrations and its ability to be dissolved in aqueous solutions, a prerequisite for encapsulating living cells.[3][4] This guide provides a comprehensive overview of **I2959**'s mechanism, applications, and key experimental considerations for researchers and professionals in tissue engineering and drug development.

Mechanism of Action: Radical Polymerization

I2959 is a Type I photoinitiator, meaning it undergoes homolytic cleavage upon absorbing light energy to form two distinct free radicals.[5] When exposed to UV light, typically at a wavelength of 365 nm, the **I2959** molecule cleaves into a benzoyl radical and an alkyl radical.[5] These highly reactive species then initiate a chain polymerization reaction by attacking the carbon-carbon double bonds of monomer or macromer units (e.g., acrylates or methacrylates) present in the precursor solution.[5] This process rapidly forms a covalently crosslinked polymer network, transforming the liquid solution into a stable hydrogel.[6] The efficiency of this process

allows for the encapsulation of cells and bioactive molecules within the hydrogel matrix under physiological conditions with minimal heat production.[3]



[Click to download full resolution via product page](#)

Caption: Photoinitiation mechanism of Irgacure 2959 leading to hydrogel formation.

Quantitative Data Summary

The concentration of **I2959** and the duration of UV exposure are critical parameters that influence both the mechanical properties of the resulting hydrogel and the viability of encapsulated cells.

Table 1: Effect of I2959 Concentration on Cell Viability

Cell Type	Polymer	I2959 Conc. (% w/v)	UV/Printing Time	Resulting Cell Viability	Reference
Human Mesenchymal Stem Cells (hMSC)	-	0.05 - 0.5	Increasing UVA1 dose	Significantly more hMSC death compared to L929 cells. UVA1 alone killed ~50% of hMSCs.	[1][2]
HN4 Cells	-	0.03 - 0.1	24 h treatment	Considered relatively non-toxic in this range.	[3]
HN4 Cells	-	> 0.1	24 h treatment	Cell viability decreases in a dose- dependent manner.	[3]
Generic (3D Bioprinting)	GelMA	0.3 - 0.5	< 60 min	Good overall cell viability.	[7]
Generic (3D Bioprinting)	GelMA	0.7 - 0.9	< 60 min	Cell viability is significantly lower compared to the photoinitiator LAP at the same concentration s.	[7]
Saos-2 Cells	CMA	0.02 - 0.1	1-10 min	Lower cell viability	[8][9]

compared to
hydrogels
crosslinked
with VA086,
indicating
higher
cytotoxicity
for I2959.[8]

Table 2: Effect of I2959 on Hydrogel Mechanical and Physical Properties

Polymer	I2959 Conc. (% w/v)	UV Exposure	Key Finding	Reference
CMA	0.02 -> 0.1	1 min & 10 min	Compressive modulus increased >2-fold. Increasing concentration significantly improves mechanical properties.	[8]
CMA	0.02 & 0.1	Not specified	Photochemical crosslinking with I2959 significantly decreased the hydrogel's swelling ratio compared to uncrosslinked controls.[8]	[8]
GelMA	Not specified	Not specified	I2959-cured GelMA has a slightly larger pore size, faster degradation rate, and greater swelling ratio compared to LAP-cured GelMA.[7]	[7]
Chitosan-Alginate	0 -> 4	Not specified	Increasing I2959 concentration up to 4% reduced the degree of	[10][11]

swelling and
increased water
resistance and
adhesion.[\[10\]](#)[\[11\]](#)

Experimental Protocols

Protocol 1: Preparation of a Cell-Laden Methacrylated Collagen (CMA) Hydrogel

This protocol is adapted from studies involving the encapsulation of cells in photochemically crosslinked hydrogels.[\[8\]](#)[\[9\]](#)

1. Materials and Reagents:

- Methacrylated Collagen (CMA) solution
- Irgacure 2959 (**I2959**)
- Phosphate-Buffered Saline (PBS) or cell culture medium
- Desired cell type (e.g., Saos-2)
- UV light source (365 nm)
- Sterile multi-well culture plates

2. Preparation of Photoinitiator Stock Solution:

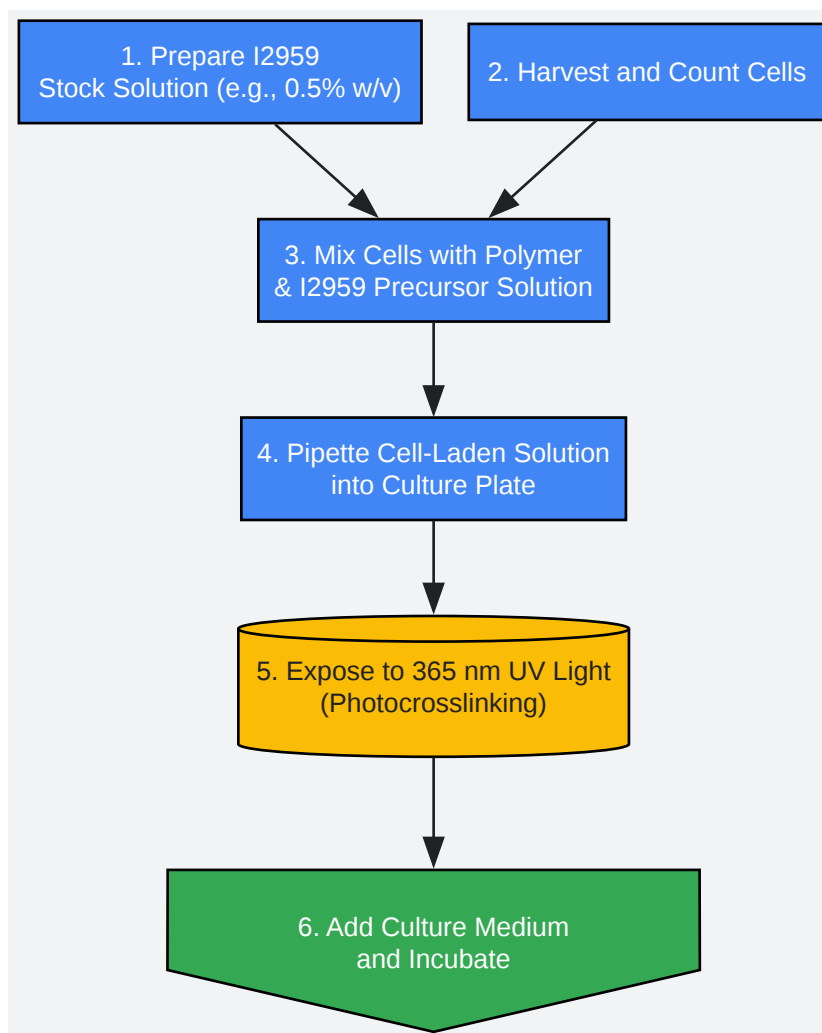
- Dissolve **I2959** in sterile PBS or ethanol to create a stock solution (e.g., 0.5% w/v).
- Note: **I2959** has low water solubility, so warming the solution or using a solvent like ethanol first can aid dissolution.[\[12\]](#)[\[13\]](#) If using ethanol, ensure the final concentration in the cell suspension is non-toxic. Store the stock solution protected from light.[\[13\]](#)

3. Preparation of Cell-Laden Precursor Solution:

- In a sterile, light-protected tube (e.g., an amber microcentrifuge tube), dilute the **I2959** stock solution into the neutralized CMA solution to achieve the desired final concentration (e.g., 0.05% w/v).
- Trypsinize and count the cells. Centrifuge the cells to form a pellet and resuspend them in a small volume of the CMA/**I2959** precursor solution to achieve the desired cell density (e.g., 5,000 cells per 45 μ L gel).[8] Mix gently to ensure a homogenous cell distribution.

4. Hydrogel Formation and Photocrosslinking:

- Pipette the cell-laden precursor solution into the wells of a multi-well plate (e.g., 45 μ L per well in a 96-well plate).[8]
- Optional: Incubate at 37°C for a short period (e.g., 30 minutes) to allow for initial thermal gelation if the polymer requires it.[8]
- Expose the precursor solution to UV light (365 nm, e.g., ~6 mW/cm²) for a predetermined time (e.g., 1 to 10 minutes). The duration depends on the desired crosslinking density and must be optimized to balance mechanical integrity with cell viability.[4][8]
- After crosslinking, add pre-warmed sterile cell culture medium to each well and transfer the plate to a standard cell culture incubator.



[Click to download full resolution via product page](#)

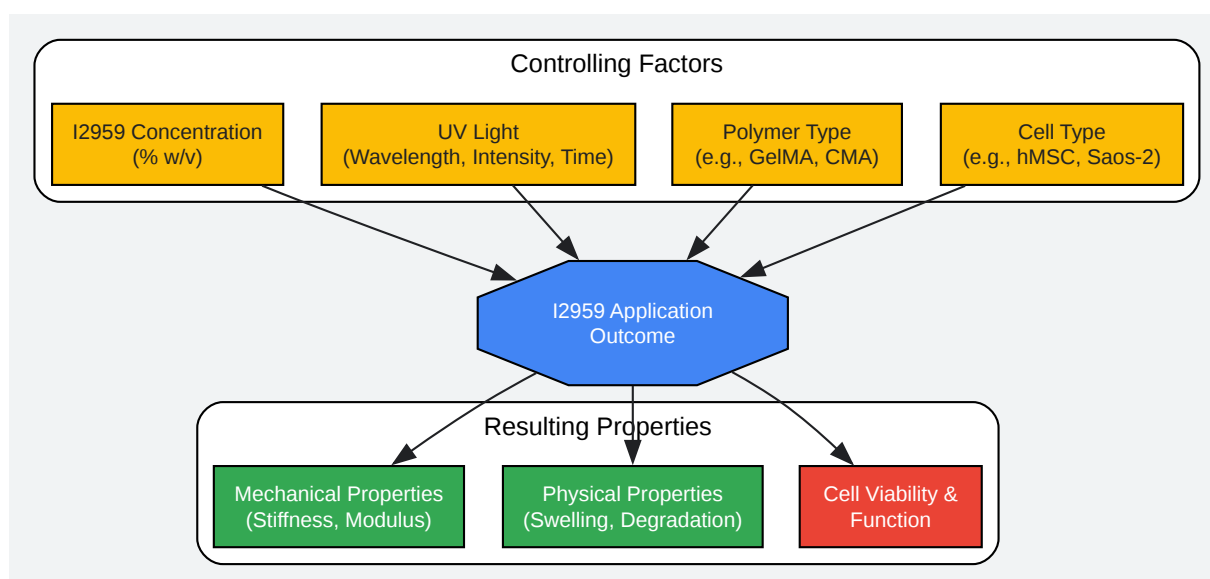
Caption: Experimental workflow for creating a cell-laden hydrogel using **I2959**.

Cytotoxicity and Biocompatibility Considerations

While **I2959** is one of the most cytocompatible UV-activated photoinitiators, its application is not without challenges. The free radicals it generates are highly reactive and can cause cellular damage, and both the initiator itself and its byproducts can be cytotoxic.[3][8]

- **Concentration-Dependent Toxicity:** Multiple studies have demonstrated that cell viability decreases as the concentration of **I2959** increases.[3][7] Concentrations are typically kept within a range of 0.03% to 0.1% (w/v) to maintain high cell viability.[3]

- **UV Exposure:** The dose of UV radiation is also a critical factor. Longer exposure times and higher intensities increase the generation of free radicals, which can negatively impact cell health.[7] Furthermore, UV light itself, particularly at lower wavelengths, can cause DNA damage.[2] Using a 365 nm wavelength is a common strategy to mitigate some of these damaging effects.[4]
- **Cell Type Sensitivity:** Different cell types exhibit varying levels of sensitivity to **I2959** and UV light. For instance, human mesenchymal stem cells (hMSCs) have been shown to be more sensitive than L929 mouse fibroblasts under the same conditions.[1][2]
- **Intracellular Effects:** Research has shown that **I2959** and its UV-exposed counterparts can inhibit intracellular signaling pathways, such as the AKT pathway, which regulates cell proliferation and survival.[3] This highlights the importance of assessing not just cell viability but also cellular function post-encapsulation.
- **Alternative Photoinitiators:** Due to the limitations of **I2959**, other photoinitiators have been explored. Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) is a popular alternative that can be activated by visible light and generally shows higher cytocompatibility, especially at higher concentrations.[7][14] Other initiators like VA086 have also been shown to be more biocompatible than **I2959** for specific applications.[8][9]



[Click to download full resolution via product page](#)

Caption: Key factors influencing the outcome of **I2959**-mediated photocrosslinking.

Conclusion

Irgacure 2959 remains a cornerstone photoinitiator for tissue engineering, enabling the in-situ formation of cell-laden hydrogel scaffolds with precise temporal and spatial control. Its utility in crosslinking a wide array of polymers for applications ranging from 3D bioprinting to fundamental cell culture is well-established. However, researchers must carefully optimize its concentration and the associated UV light exposure parameters to strike a critical balance between achieving desired mechanical properties for the scaffold and preserving the viability and function of encapsulated cells. As the field advances, a thorough understanding of **I2959**'s properties, alongside a growing knowledge of alternative initiators, will continue to drive the development of more sophisticated and biocompatible materials for regenerative medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3D Bioprinting with UVA1 Radiation and Photoinitiator Irgacure 2959: Can the ASTM Standard L929 Cells Predict Human Stem Cell Cytotoxicity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effect of photoinitiators on intracellular AKT signaling pathway in tissue engineering application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. boisestate.edu [boisestate.edu]
- 5. Water-Soluble Photoinitiators in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization Concentration of Irgacure® 2959 as Photo-initiator on Chitosan-Kappa-Carrageenan Based Hydrogel for Tissue Sealant [ijtech.eng.ui.ac.id]
- 7. researchgate.net [researchgate.net]

- 8. Photochemically Crosslinked Cell-laden Methacrylated Collagen Hydrogels with High Cell Viability and Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photochemically crosslinked cell-laden methacrylated collagen hydrogels with high cell viability and functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of Irgacure® 2959 Concentration as Photo-Initiator on Chitosan-Alginate Based Hydrogel for Colon Tissue Sealant [ijtech.eng.ui.ac.id]
- 11. researchgate.net [researchgate.net]
- 12. bjhswn.com [bjhswn.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [applications of I2959 in tissue engineering]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b025239#applications-of-i2959-in-tissue-engineering]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com